

Technical Support Center: High-Activity Antimony-124 Measurements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony-124

Cat. No.: B086526

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-activity **Antimony-124** (^{124}Sb) sources. The focus is on identifying and correcting for dead-time effects in gamma spectroscopy measurements.

Frequently Asked Questions (FAQs)

Q1: What is detector dead-time and why is it a significant issue with high-activity ^{124}Sb sources?

A1: Detector dead-time is the finite period after detecting a gamma-ray pulse during which the spectroscopy system is unresponsive and cannot process another incoming pulse.^[1] With high-activity ^{124}Sb sources, the incident count rate on the detector is very high, leading to a significant percentage of time where the detector is "dead." This results in the loss of counts, causing an underestimation of the true activity of the source. This effect is particularly pronounced due to the multiple gamma rays emitted by ^{124}Sb .

Q2: What are the primary causes of dead-time in a gamma spectroscopy system?

A2: Dead-time in a gamma spectroscopy system is a cumulative effect of several components, including:

- Detector intrinsic dead-time: The time required for the detector material itself to return to a neutral state after an interaction.

- Preamplifier and Amplifier: The time taken for the analog electronics to shape the pulse for optimal energy resolution.
- Analog-to-Digital Converter (ADC): The time required to convert the analog pulse height to a digital value.
- Data transfer: The time it takes to transfer the digitized information to the multichannel analyzer (MCA) memory.

At high count rates, pulse pile-up, where two or more pulses arrive so close in time that they are registered as a single event, becomes a major contributor to dead-time and spectral distortion.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Q3: What are the differences between paralyzable and non-paralyzable dead-time models?

A3: The behavior of a detector system during its dead-time can be described by two primary models:

- Non-paralyzable (or non-extending): In this model, any event that occurs during the dead-time is simply ignored and has no effect on the system. The detector becomes available to record a new event only after the initial dead-time period has elapsed.[\[1\]](#)[\[5\]](#)
- Paralyzable (or extending): In this model, an event arriving during the dead-time interval, while not recorded, extends the dead-time period from the time of its arrival.[\[1\]](#)[\[6\]](#) At extremely high count rates, a paralyzable system can become completely saturated and record no counts at all.

It is crucial to determine which model better represents your spectroscopy system to apply the correct dead-time correction.

Q4: How do I know if my dead-time is too high for an accurate measurement?

A4: While modern spectroscopy systems can apply corrections for high dead-time, a general rule of thumb is to be cautious when the dead-time exceeds 20-30%. Dead-times approaching 50% or higher, as can occur with high-activity samples, require very careful correction and validation.[\[7\]](#) High dead-time can lead to not only count loss but also spectral distortions like

peak broadening and sum peaks, which can interfere with the accurate quantification of ^{124}Sb 's multiple gamma emissions.

Troubleshooting Guides

Problem 1: The dead-time reported by my MCA software is over 50%.

- Step 1: Increase the source-to-detector distance. The intensity of gamma radiation follows the inverse square law. Doubling the distance between your ^{124}Sb source and the detector will reduce the count rate by a factor of four, significantly lowering the dead-time.[7]
- Step 2: Use a calibrated attenuator. If space is limited, place a high-Z material (like lead or copper) of known thickness between the source and the detector. This will reduce the gamma flux reaching the detector. Note that you will need to account for the attenuation in your efficiency calibration.
- Step 3: Adjust the amplifier shaping time. A shorter shaping time can reduce the duration of each pulse, thereby decreasing the dead-time. However, this often comes at the cost of poorer energy resolution. You will need to find a balance that is acceptable for your measurement goals.
- Step 4: Verify the dead-time correction method. Ensure your MCA software is using an appropriate dead-time correction model for high count rates, such as the Gedcke-Hale live-time clock or a "loss-free" counting method.[2][8]

Problem 2: I am observing unexpected peaks in my ^{124}Sb spectrum.

- Step 1: Identify potential sum peaks. With the high activity of ^{124}Sb , there is an increased probability of two gamma rays striking the detector simultaneously. This can lead to sum peaks. For example, the two most intense gamma rays of ^{124}Sb are at approximately 602.7 keV and 1691.0 keV.[9][10] You might observe a sum peak at 2293.7 keV.
- Step 2: Check for pulse pile-up distortion. Pulse pile-up can distort the shape of the full-energy peaks and the Compton continuum.[4] This can sometimes be misinterpreted as additional peaks.

- Step 3: Reduce the count rate. As with high dead-time, increasing the source-to-detector distance or using an attenuator will reduce the probability of sum events and pile-up.
- Step 4: Use pile-up rejection circuitry. Most modern digital spectroscopy systems have a pile-up rejection (PUR) feature.^[6] Ensure this is enabled and properly configured in your acquisition software.

Problem 3: My calculated activity for ^{124}Sb is inconsistent across different measurements.

- Step 1: Ensure constant source-detector geometry. Any change in the position or orientation of the ^{124}Sb source relative to the detector will alter the detection efficiency and lead to inconsistent results. Use a reproducible sample holder.
- Step 2: Verify the dead-time correction for varying count rates. If the activity of your sample is changing significantly during the measurement (e.g., in flow-through experiments), a simple live-time correction may not be sufficient. In such cases, a "zero dead-time" (ZDT) or "loss-free" counting (LFC) method is recommended, as these correct for dead-time on a pulse-by-pulse basis.^{[2][11]}
- Step 3: Perform a dead-time characterization of your system. Use a set of calibrated sources or the two-source method (described in the Experimental Protocols section) to experimentally determine the dead-time of your system as a function of the input count rate. This will allow you to apply a more accurate, empirically derived correction.

Data Presentation

Table 1: Key Gamma Emissions of **Antimony-124**

Energy (keV)	Intensity per Decay (%)
602.73	98.26
1690.98	47.79
722.78	10.81
645.85	7.46
2090.94	5.51

Source: ICRP Publication 107[10]

Table 2: Comparison of Dead-Time Correction Models

Model/Method	Principle	Advantages	Disadvantages
Non-Paralyzable Model	Events during dead-time are ignored.[1][5]	Simpler mathematical correction.	May not accurately represent all systems, especially at very high rates.
Paralyzable Model	Events during dead-time extend the dead period.[1][6]	More accurately models some detector systems.	Can predict zero observed counts at very high true count rates.
Live-Time Correction (e.g., Gedcke-Hale)	The acquisition clock is stopped when the system is busy.[2][12]	Widely implemented and effective for constant count rates.	Inaccurate if the count rate changes significantly during the measurement.[2][11]
Pulser Method	A stable pulse generator injects artificial peaks into the spectrum. The loss of pulser counts is used to correct for dead-time.[6][13]	Can be very accurate and accounts for the entire signal processing chain.	Requires additional hardware and careful setup to avoid interference with the actual spectrum.
Zero Dead-Time (ZDT) / Loss-Free Counting (LFC)	Estimates the number of lost counts in real-time and adds a corresponding value to the spectrum.[2][8]	Highly accurate for both constant and rapidly varying count rates.[11] Can also provide a channel-by-channel uncertainty spectrum.[2][8]	More complex and typically only available in modern digital spectroscopy systems. The corrected spectrum does not follow Poisson statistics, requiring a separate variance spectrum for uncertainty analysis. [2]

Experimental Protocols

Protocol 1: Determination of System Dead-Time using the Two-Source Method

This protocol describes a standard procedure for determining the dead-time of a gamma spectroscopy system.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To empirically measure the dead-time (τ) of the detection system.

Materials:

- Gamma spectroscopy system (HPGe or similar detector, MCA, etc.)
- Two radioactive sources of similar activity (e.g., two ^{137}Cs or ^{60}Co sources). The sources should be strong enough to produce a significant dead-time (e.g., 10-20%).
- A reproducible source holder.

Procedure:

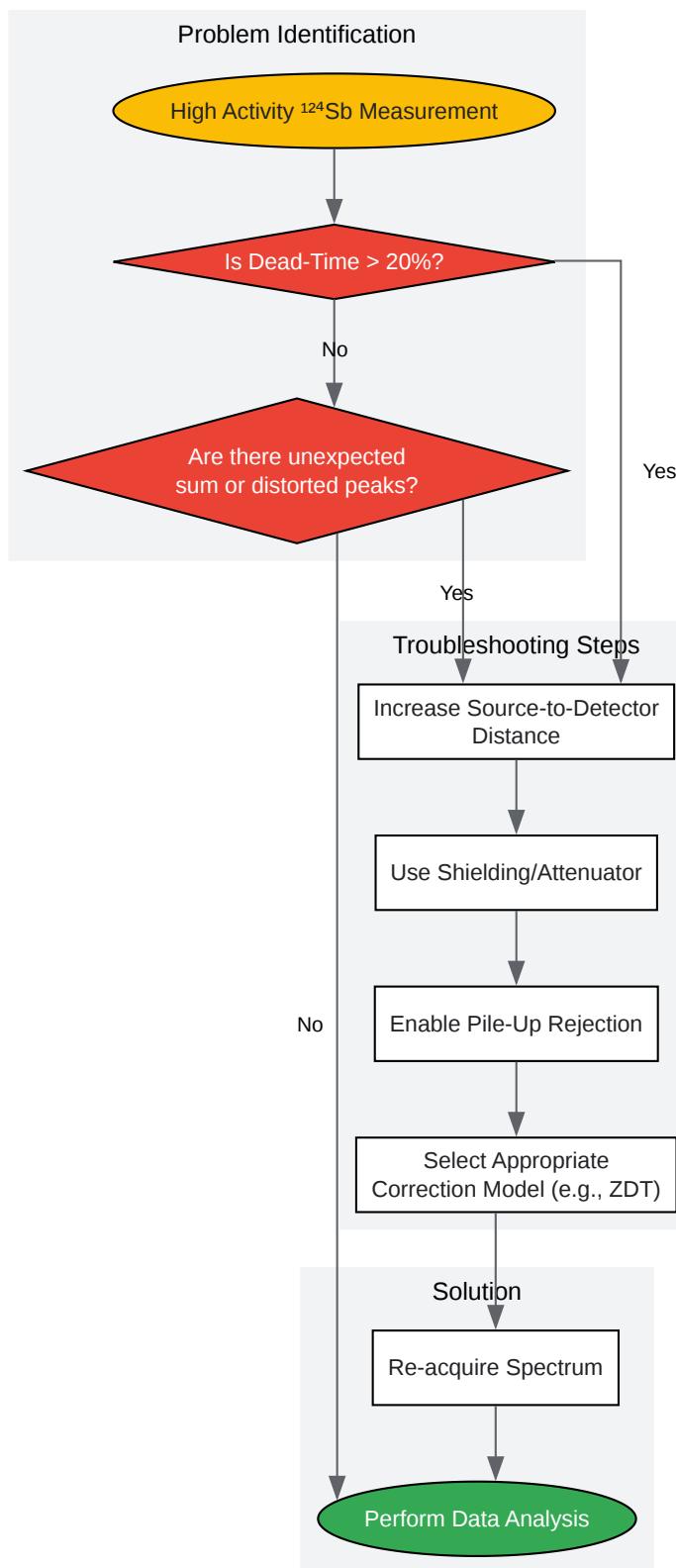
- **Background Measurement:** Acquire a background spectrum for a sufficient amount of time to obtain good statistics. Let the background count rate be R_b .
- **Source 1 Measurement:** Place the first source in the holder and acquire a spectrum. Record the gross count rate R_1 .
- **Source 2 Measurement:** Remove the first source and place the second source in the exact same position. Acquire a spectrum and record the gross count rate R_2 .
- **Combined Source Measurement:** Place both sources together in the holder. Acquire a spectrum and record the gross count rate for the combined sources, R_{12} .
- **Calculate Net Count Rates:** Subtract the background count rate from each measurement:
 - $n_1 = R_1 - R_b$
 - $n_2 = R_2 - R_b$

- $n_{12} = R_{12} - R_b$
- Calculate Dead-Time (τ): Use the following formula, which is applicable for a non-paralyzable system: $\tau = (n_1 + n_2 - n_{12}) / (n_{12}^2 - n_1^2 - n_2^2)$

For a paralyzable system, a more complex iterative solution is required. However, for many modern systems, the non-paralyzable model is a reasonable approximation.

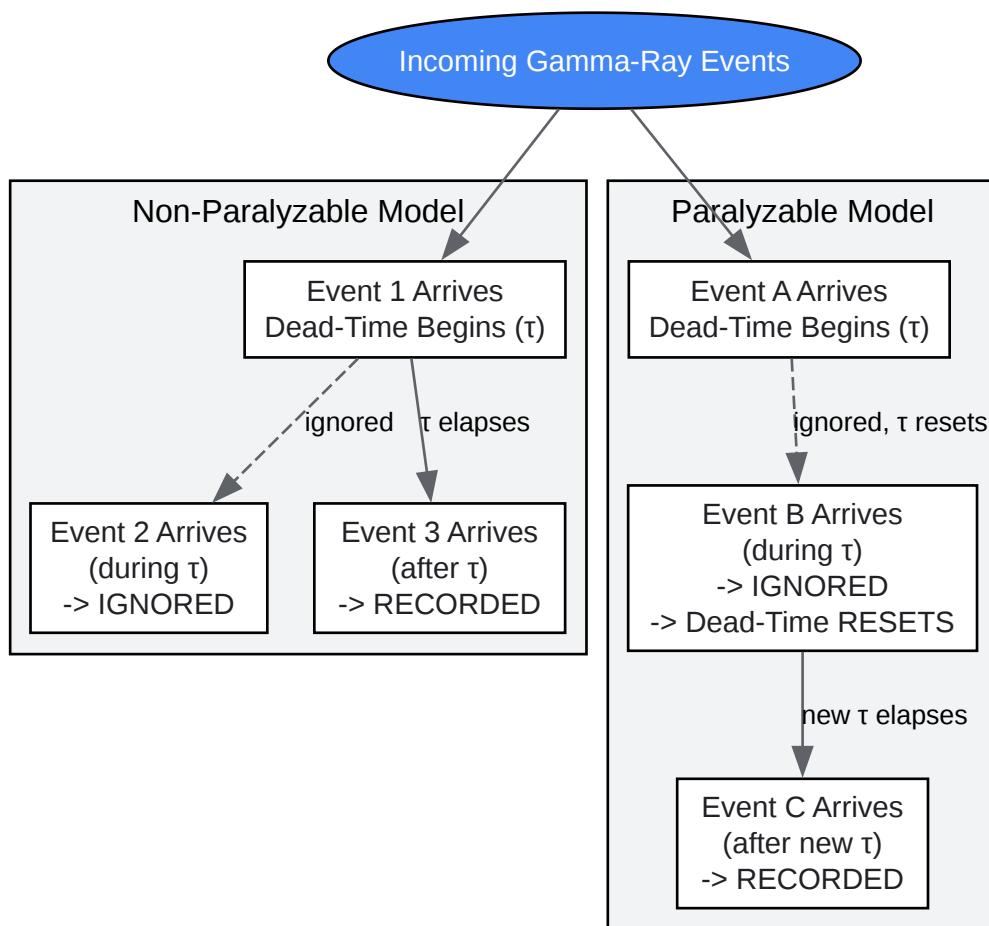
Expected Results: The calculated τ will be the dead-time of your system in the same time units as your count rates (e.g., seconds). This value can then be used to correct measured count rates (m) to find the true count rate (n) using the formula $n = m / (1 - m\tau)$.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for high dead-time and spectral distortion.



[Click to download full resolution via product page](#)

Caption: Comparison of non-paralyzable and paralyzable dead-time models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dead time - Wikipedia [en.wikipedia.org]
- 2. ortec-online.com [ortec-online.com]
- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. hps.org [hps.org]
- 8. ortec-online.com [ortec-online.com]
- 9. www-nds.iaea.org [www-nds.iaea.org]
- 10. mirdsoft.org [mirdsoft.org]
- 11. ortec-online.com [ortec-online.com]
- 12. azom.com [azom.com]
- 13. ortec-online.com [ortec-online.com]
- 14. Gamma detector dead time correction using Lambert W function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental evaluation of the deadtime phenomenon for GM detector: deadtime dependence on operating voltages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: High-Activity Antimony-124 Measurements]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086526#dead-time-corrections-in-high-activity-antimony-124-measurements>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com